![molecular formula C17H21F3N2O B2438853 (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2320142-36-5](/img/structure/B2438853.png)
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as CTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTM belongs to the class of compounds known as benzodiazepines, which are widely used as anxiolytics, hypnotics, and muscle relaxants. However, CTM has unique properties that set it apart from other benzodiazepines, making it a promising candidate for further research and development.
Scientific Research Applications
- Synthesis : Several synthetic routes exist for this compound, including multistep organic synthesis or biocatalytic approaches. Notably, enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes. Enantiocomplementary imine reductases (IREDs) have been identified for this purpose .
Synthesis Methods and Chemical Structure
properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)15-8-2-1-7-14(15)16(23)22-10-4-9-21(11-12-22)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFLDXIAVPFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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